molecular formula C16H12F2N2O3S2 B2867298 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886920-18-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2867298
CAS No.: 886920-18-9
M. Wt: 382.4
InChI Key: IKAASBQDGZXFEQ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Compounds based on the N-(benzo[d]thiazol-2-yl)benzamide scaffold have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These ligands function as negative allosteric modulators, providing a valuable tool for probing the poorly understood physiological roles of ZAC, which is activated by zinc, copper, and protons . The specific substitution pattern of this compound—featuring difluoro groups on the benzothiazole ring and an ethylsulfonyl group on the benzamide ring—is designed to optimize physicochemical properties and target binding affinity. It is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not approved for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S2/c1-2-25(22,23)11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAASBQDGZXFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazolidinedione-Acetamide Derivatives (GB18, GB19, GB20)

Structural Differences :

  • Core : The target compound has a benzamide linkage, whereas GB18–GB20 (e.g., GB18: N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) feature acetamide-linked thiazolidinedione moieties.
  • Substituents : GB18–GB20 include benzylidene groups (e.g., 4-fluorobenzylidene in GB18), while the target compound lacks this moiety.

Physicochemical Properties :

Property Target Compound GB18 GB19 GB20
Molecular Weight (g/mol) 367.39 (calculated) 449.43 445.46 459.49
Melting Point (°C) Not reported >300 295–297 271–273
HPLC Purity (%) Not reported 95.31 95.99 97.49
Yield (%) Not reported 57 58 65

Spectroscopic Data :

  • IR : The target compound’s IR spectrum would show C=O (amide, ~1660 cm⁻¹), S=O (sulfonyl, ~1350–1150 cm⁻¹), and C-F (~1250 cm⁻¹) stretches, analogous to GB18–GB20 .
  • NMR : The ¹H NMR of the target compound would display signals for aromatic protons (δ 7.0–8.5 ppm), fluorinated thiazole protons, and ethylsulfonyl CH₂/CH₃ groups (~δ 1.5–3.5 ppm), similar to shifts observed in GB derivatives .

Functional Implications :

Hydrochloride Salt Derivative ()

The compound N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride differs in two key aspects:

Substituents: A 3-(dimethylamino)propyl group replaces the hydrogen on the benzamide nitrogen, introducing a cationic tertiary amine.

Sulfonyl Group : Methylsulfonyl (vs. ethylsulfonyl) reduces steric bulk and alters lipophilicity (logP).

Implications :

  • The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.
  • The dimethylamino group may enhance cellular uptake via protonation at physiological pH .

Sulfonyl-Containing Triazoles ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share the ethylsulfonyl group but feature a triazole core instead of benzothiazole.

Key Comparisons :

  • Synthesis : Both classes require sulfonyl group introduction via nucleophilic substitution or Friedel-Crafts reactions.
  • Stability : The ethylsulfonyl group in the target compound may hydrolyze under alkaline conditions (pH >9), as observed in sulfonylurea herbicides (e.g., half-life of 0.2 days at pH 9) .

Agrochemical Benzamide Derivatives ()

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares a benzamide backbone but includes pyridine and trifluoromethylphenoxy groups.

Functional Insights :

  • Diflufenican’s pyridine ring and lipophilic substituents enhance herbicidal activity, whereas the target compound’s ethylsulfonyl group may favor different biological targets (e.g., enzyme inhibition) .

Preparation Methods

Fluorination of Benzo[d]thiazole Precursors

The 4,6-difluorobenzo[d]thiazol-2-amine scaffold is synthesized via a modified Hinsberg thiazole cyclization. Starting with 4,6-difluoro-1,2-benzenediamine, the reaction proceeds with carbon disulfide (CS₂) in anhydrous ethanol under reflux (78°C, 6 hours), followed by acidification with concentrated HCl to precipitate the thiazole ring.

Key Reaction Conditions

  • Reagents : 4,6-difluoro-1,2-benzenediamine (1 equiv), CS₂ (3 equiv), HCl (6M)
  • Yield : 68–72%
  • Characterization :
    • FTIR : N-H stretch at 3,450–3,550 cm⁻¹, C-S stretch at 665 cm⁻¹
    • ¹H-NMR (DMSO-d₆) : δ 7.32–7.75 (m, 2H, aromatic CH), δ 6.85–7.23 (m, 1H, NH₂)

Alternative Fluorination Routes

For substrates lacking pre-installed fluorine atoms, direct fluorination using diethylaminosulfur trifluoride (DAST) is employed. Treatment of 2-aminobenzo[d]thiazole with DAST (2.5 equiv) in dichloromethane at 0°C introduces fluorine atoms at the 4- and 6-positions, albeit with moderate regioselectivity (55% yield).

Synthesis of 3-(Ethylsulfonyl)benzoyl Chloride

Thioether Formation and Oxidation

3-Bromobenzoic acid is converted to 3-(ethylthio)benzoic acid via nucleophilic aromatic substitution. Sodium ethanethiolate (NaSEt, 1.2 equiv) reacts with 3-bromobenzoic acid in dimethylformamide (DMF) at 120°C for 12 hours under nitrogen. Subsequent oxidation with hydrogen peroxide (30% H₂O₂) in acetic acid yields 3-(ethylsulfonyl)benzoic acid (89% yield).

Key Reaction Conditions

  • Oxidation : H₂O₂ (3 equiv), glacial acetic acid, 80°C, 4 hours
  • Characterization :
    • FTIR : S=O asym./sym. stretches at 1,300/1,076 cm⁻¹, C=O at 1,689 cm⁻¹
    • ¹³C-NMR (DMSO-d₆) : δ 167.8 (C=O), 134.2 (SO₂CH₂CH₃), 44.5 (CH₂CH₃)

Acid Chloride Formation

3-(Ethylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂, 2.5 equiv) under reflux (70°C, 3 hours) to generate the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in the coupling step.

Amide Coupling Reaction

Reaction Conditions

The acid chloride (1.2 equiv) is reacted with 4,6-difluorobenzo[d]thiazol-2-amine (1 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (Et₃N, 3 equiv) is added to scavenge HCl. The mixture is warmed to room temperature and stirred for 12 hours.

Key Parameters

  • Solvent : THF
  • Temperature : 0°C → room temperature
  • Yield : 63–67%
  • Purification : Recrystallization from ethanol

Spectroscopic Validation

  • FTIR (KBr) :
    • 3,448 cm⁻¹ (N-H stretch)
    • 1,643 cm⁻¹ (C=O amide)
    • 1,300 cm⁻¹ (SO₂ asym. stretch)
  • ¹H-NMR (DMSO-d₆) :
    • δ 9.04 (s, 1H, CONH)
    • δ 7.54–8.48 (m, 6H, aromatic CH)
    • δ 3.12 (q, 2H, SO₂CH₂CH₃)
    • δ 1.32 (t, 3H, CH₂CH₃)
  • ¹³C-NMR (DMSO-d₆) :
    • δ 169.8 (C=O)
    • δ 153.1 (C-F)
    • δ 44.5 (SO₂CH₂CH₃)
    • δ 12.8 (CH₂CH₃)

Physicochemical and Analytical Data

Table 1: Synthesis Parameters and Yields

Step Reagents/Conditions Yield (%) Rf Value
Thiazole cyclization CS₂, HCl, reflux 68–72 0.62
Sulfone oxidation H₂O₂, CH₃COOH, 80°C 89 0.57
Amide coupling SOCl₂, Et₃N, THF 63–67 0.68

Table 2: Spectral Assignments

Functional Group FTIR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Amide (CONH) 3,448 9.04 (s) 169.8
Ethylsulfonyl (SO₂) 1,300, 1,076 3.12 (q), 1.32 (t) 44.5, 12.8
Aromatic C-F 1,415 7.54–8.48 (m) 153.1

Challenges and Optimization

Regioselective Fluorination

Direct fluorination of benzo[d]thiazole using DAST achieves moderate yields due to competing side reactions. Pre-functionalized difluoroaniline precursors provide superior regiocontrol but require additional synthetic steps.

Sulfone Oxidation Efficiency

Incomplete oxidation of 3-(ethylthio)benzoic acid to the sulfone results in residual thioether byproducts. Excess H₂O₂ (4 equiv) and extended reaction times (6 hours) improve conversion to >95%.

Amide Coupling Side Reactions

Competitive hydrolysis of the acid chloride is mitigated by maintaining low temperatures (0–5°C) during reagent mixing. Anhydrous THF and molecular sieves further suppress hydrolysis.

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